Fluorescein-12-dutp

Cytogenetics FISH In Situ Nick Translation

Fluorescein-12-dUTP provides direct, non-radioactive green fluorescence (Ex/Em 498/517 nm) for DNA/cDNA labeling via PCR, nick translation, TUNEL, and 3′-end labeling. Unlike indirect hapten-based methods, the direct fluorescein label accelerates FISH workflows with superior chromosome morphology preservation. An optimized 12-atom C5 linker ensures maximal Taq, Klenow, and TdT incorporation efficiency. For PCR probe generation, a 50% dTTP substitution yields optimal brightness. Choose this proven substrate for rapid, high-throughput cytogenetics and hybridization assays where workflow speed and structural integrity are paramount.

Molecular Formula C39H43N4O21P3
Molecular Weight 996.7 g/mol
Cat. No. B1447540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein-12-dutp
Synonymsfluorescein-11-deoxyuridine triphosphate
fluorescein-11-dUTP
fluorescein-12,2'-dUTP
fluorescein-12-deoxyuridine triphosphate
fluorescein-12-dUTP
Molecular FormulaC39H43N4O21P3
Molecular Weight996.7 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2CC(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C39H43N4O21P3/c44-23-8-11-27-30(16-23)60-31-17-24(45)9-12-28(31)39(27)26-10-7-21(15-25(26)37(50)62-39)35(48)41-13-3-1-2-6-33(47)40-14-4-5-22-19-43(38(51)42-36(22)49)34-18-29(46)32(61-34)20-59-66(55,56)64-67(57,58)63-65(52,53)54/h4-5,7-12,15-17,22,29,32,34,44-46H,1-3,6,13-14,18-20H2,(H,40,47)(H,41,48)(H,55,56)(H,57,58)(H,42,49,51)(H2,52,53,54)
InChIKeyQTGRZULTMFHDJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorescein-12-dUTP: Product Specifications and Core Characteristics for Procurement


Fluorescein-12-dUTP is a fluorescently modified deoxyuridine triphosphate analog where a fluorescein moiety is attached via a 12-atom optimized linker to the C5 position of uridine [1]. It serves as a direct, non-radioactive enzymatic label for DNA and cDNA synthesis, substituting for dTTP in reactions catalyzed by Taq DNA polymerase, Klenow fragment, terminal transferase, and reverse transcriptases . With an excitation maximum of 498 nm, emission maximum of 517 nm, and an extinction coefficient of 80,000 cm⁻¹ M⁻¹, it provides green fluorescence detectable with standard fluorescein filter sets . Commercial formulations are typically supplied as a 1 mM solution with HPLC purity ≥85% .

Fluorescein-12-dUTP Procurement Rationale: Why Not All dUTP Analogs Are Interchangeable


The selection of a fluorescent dUTP analog is not arbitrary; substitution with seemingly similar compounds can compromise experimental outcomes. The detection method (direct fluorescence vs. indirect hapten-based), linker length, and enzyme compatibility critically influence labeling efficiency, signal intensity, and downstream application suitability. For instance, direct labeling with fluorescein-dUTP provides faster results and better chromosome morphology than indirect biotin-streptavidin methods, albeit with reduced sensitivity [1]. Furthermore, the efficiency of 3′ end labeling with terminal transferase varies significantly between fluorophores, with Cy5-UTP demonstrating superior incorporation over fluorescein-12-ddUTP for unbiased microarray quality control [2]. Lastly, newer dye chemistries like iFluor 488 offer increased brightness and photostability compared to fluorescein-12-dUTP, impacting long-term imaging and high-sensitivity applications [3]. These differential performance characteristics underscore the necessity for evidence-based product selection.

Fluorescein-12-dUTP: A Quantitative Evidence Guide for Differentiated Selection


Direct vs. Indirect Detection in Chromosome Labeling: Fluorescein-12-dUTP Enables Faster Workflow at the Cost of Sensitivity

In a head-to-head comparison of detection methods for incorporated nucleotides in fixed human metaphase chromosomes using confocal microscopy, direct labeling with fluorescein-dUTP was found to produce results more rapidly and with better chromosome morphology compared to indirect biotin-streptavidin-FITC detection. However, this speed and morphological advantage came at the cost of reduced sensitivity, with DIG-dUTP/FITC-anti-DIG exhibiting the greatest sensitivity and specificity [1].

Cytogenetics FISH In Situ Nick Translation Confocal Microscopy

Terminal Transferase 3′ End Labeling: Fluorescein-12-ddUTP Exhibits Base Composition Bias Relative to Cy5-UTP

In a study comparing four fluorescent nucleotides as substrates for terminal deoxynucleotidyl transferase (TdT) to 3′ end label an array of 1273 hexamer probes, Cy5-UTP was found to show minimal bias toward probe base composition, making it well-suited for quantitative analysis of microarray spots. While Fluorescein-12-ddUTP was also tested as a TdT substrate, Cy5-UTP was identified as the optimal choice for unbiased labeling due to its reduced sequence-dependent incorporation variability [1]. This implies that for TdT-based 3′ end labeling, fluorescein-12-ddUTP may introduce compositional bias, affecting quantitative accuracy.

Microarray Quality Control Terminal Transferase 3′ End Labeling Oligonucleotide Probes

Fluorescence Brightness and Photostability: iFluor 488-dUTP Outperforms Fluorescein-12-dUTP

Vendor technical data indicates that the dye iFluor 488, when conjugated to dUTP (iFluor 488-dUTP), provides a brighter signal, high photostability, and pH-independent fluorescence compared to the commonly used green probe Fluorescein-12-dUTP [1]. While specific quantitative values (e.g., fold-difference in brightness or photobleaching half-life) are not provided in this datasheet, the claim establishes a clear performance differential favoring iFluor 488 for applications requiring prolonged imaging or high signal intensity. This is consistent with broader class-level observations that Alexa Fluor 488 and similar dyes exhibit superior photostability and brightness compared to fluorescein derivatives .

Fluorescence Microscopy FISH Photostability Brightness

Enzymatic Incorporation Efficiency in PCR: Optimal Substitution Ratio is 50% Fluorescein-12-dUTP

For the synthesis of fluorescein-labeled DNA probes by PCR, a substitution ratio of 50% Fluorescein-12-dUTP for dTTP is recommended to achieve an optimal balance between reaction yield and labeling efficiency [1]. This ratio is implemented in commercial high-fidelity PCR labeling kits, where reactions are formulated with 50 μM Fluorescein-12-dUTP and 50 μM dTTP . Deviating from this ratio may compromise either the amount of labeled product or the degree of fluorescence incorporation, underscoring the importance of precise reagent formulation for reproducible probe generation.

PCR Labeling Probe Synthesis High-Fidelity PCR Incorporation Efficiency

Spectroscopic Characterization: Fluorescein-12-dUTP's Quantum Yield and Extinction Coefficient

The fluorescent properties of Fluorescein-12-dUTP are well-defined. It exhibits an extinction coefficient of 80,000 cm⁻¹ M⁻¹ and a quantum yield of 0.79 at pH 9.0 . The product of these values (ε × Φ) provides a relative measure of brightness (≈63,200 M⁻¹ cm⁻¹). In comparison, the free fluorescein dye (FITC) has a reported quantum yield of approximately 0.93 and an extinction coefficient of ~73,000 cm⁻¹ M⁻¹ , yielding a brightness product of ~67,890 M⁻¹ cm⁻¹. The slightly lower brightness of Fluorescein-12-dUTP may be attributed to the linker and nucleotide conjugation, a trade-off for the compound's ability to be directly incorporated into DNA. These spectral parameters are essential for matching the compound to appropriate excitation sources and emission filters.

Fluorescence Spectroscopy Probe Design Quantum Yield Extinction Coefficient

Enzyme Compatibility Profile: Broad Substrate Utility Across DNA Polymerases and Reverse Transcriptases

Fluorescein-12-dUTP is validated as a substrate for a broad panel of nucleic acid-modifying enzymes, including Taq DNA polymerase, DNA polymerase I (holoenzyme and Klenow fragment), phi29 DNA polymerase, terminal transferase, and reverse transcriptases from AMV and M-MuLV . This broad compatibility contrasts with some specialized fluorescent dUTP analogs that may exhibit reduced incorporation efficiency with certain polymerases. The 12-atom linker attached to the C5 position of uridine is optimized to ensure efficient substrate recognition and incorporation across this diverse enzyme panel , minimizing the need for enzyme-specific nucleotide optimization.

Enzymatic Labeling DNA Polymerase Reverse Transcriptase Terminal Transferase

Evidence-Based Application Scenarios for Fluorescein-12-dUTP Procurement


Direct Fluorescence In Situ Hybridization (FISH) for Rapid Chromosome Analysis

Fluorescein-12-dUTP is ideally suited for generating directly labeled FISH probes, particularly when rapid results and preservation of chromosome morphology are prioritized over absolute detection sensitivity [1]. The direct labeling method eliminates the need for secondary detection steps, accelerating the overall assay workflow. This is particularly advantageous in cytogenetics laboratories conducting routine screening where high throughput and good structural detail are essential.

High-Fidelity PCR Probe Synthesis for Microarray and Northern Blot Applications

For generating fluorescein-labeled DNA probes via PCR, a 50% substitution of dTTP with Fluorescein-12-dUTP yields optimal labeling efficiency and reaction performance [2]. This application is well-supported by commercial kits and is recommended for producing probes for fluorescence in situ hybridization (FISH) and Northern blotting, where the template is limited or amplification of a specific fragment up to 4 kbp is required .

TUNEL Assay for Apoptosis Detection with Direct Fluorescence Readout

Fluorescein-12-dUTP is a standard substrate for terminal deoxynucleotidyl transferase (TdT) in TUNEL assays, enabling direct fluorescent labeling of fragmented DNA ends in apoptotic cells . This application benefits from the compound's broad compatibility with TdT and its ability to provide a direct green fluorescence signal, simplifying detection compared to indirect methods. However, for applications requiring unbiased, quantitative 3′ end labeling of diverse sequences, alternative nucleotides like Cy5-UTP may be preferred [3].

Enzymatic DNA Labeling via Nick Translation or Random Priming

Fluorescein-12-dUTP is a proven substrate for non-radioactive labeling of DNA through nick translation or random primed labeling using DNA polymerase I or Klenow fragment . This approach is widely used to generate fluorescent probes for Southern blotting, colony screening, and other hybridization-based assays, offering a safe and stable alternative to radioactive labeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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